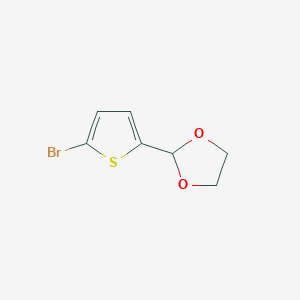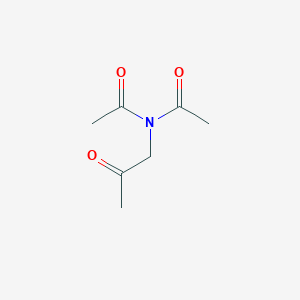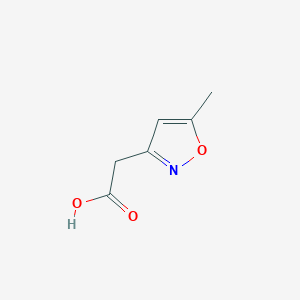
5-Phenylpyrimidin-2-amine
Overview
Description
5-Phenylpyrimidin-2-amine is a chemical compound with the molecular formula C10H9N3 . It is used in research and development .
Synthesis Analysis
Novel 2-aminopyrimidine derivatives, which could include 5-Phenylpyrimidin-2-amine, were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of 5-Phenylpyrimidin-2-amine consists of a pyrimidine ring attached to a phenyl group . The InChI code for this compound is1S/C10H9N3/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H, (H2,11,12,13) . Chemical Reactions Analysis
The reactions between 2-chloro-5-nitro pyrimidine with a series of α-nucleophile derivatives were kinetically evaluated . The kinetic study was carried out in aqueous media and the data showed an unusual split on the Brønsted type-plot, opening a controversial discussion based on reactivities and possible reaction pathways .Physical And Chemical Properties Analysis
5-Phenylpyrimidin-2-amine is a solid at room temperature . It has a molecular weight of 171.2 . The compound should be stored in a dark place, sealed in dry conditions, and at room temperature .Scientific Research Applications
Antitrypanosomal Activity
5-Phenylpyrimidin-2-amine has been studied for its potential in treating Trypanosoma brucei rhodesiense , the causative organism of sleeping sickness . This application is significant due to the urgent need for new antitrypanosomal compounds with fewer side effects than current treatments.
Anti-Plasmodial Properties
Research has shown that derivatives of 5-Phenylpyrimidin-2-amine exhibit anti-plasmodial activity against Plasmodium falciparum NF54 , a strain of the parasite responsible for malaria . This is particularly crucial in the face of growing resistance to existing antimalarial drugs.
Antitumor Activity
The compound’s derivatives have been incorporated into novel structures to test for antitumor activity . This research is aimed at discovering new compounds with potent antitumor properties, which is a continuous need in cancer therapy .
Mechanism of Action
Target of Action
5-Phenylpyrimidin-2-amine has been identified as an inhibitor for Glycogen Synthase Kinase 3 (GSK-3) . GSK-3 is a cellular kinase with various functions, such as glucose regulation, cellular differentiation, neuronal function, and cell apoptosis . It has been proven as an important therapeutic target in type 2 diabetes mellitus and Alzheimer’s disease . Additionally, it has been reported to inhibit CDK2 and CDK6 .
Mode of Action
The compound interacts with its targets, primarily GSK-3, through a process that involves molecular docking . This process identifies the key amino acid residues at the active site of GSK-3 and explores its binding mode with ligands . The residues Ile62, Val70, and Lys85 located in the active site play a key role for GSK-3 complexed with inhibitors .
Biochemical Pathways
The inhibition of GSK-3 by 5-Phenylpyrimidin-2-amine affects various biochemical pathways related to glucose regulation, cellular differentiation, neuronal function, and cell apoptosis
Pharmacokinetics
It has been suggested that the compound has a high gi absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 1.6 (iLOGP), indicating a balance between hydrophilic and lipophilic properties that could influence its absorption and distribution .
Result of Action
The molecular and cellular effects of 5-Phenylpyrimidin-2-amine’s action are primarily related to its inhibitory effect on GSK-3. By inhibiting GSK-3, the compound can potentially influence glucose regulation, cellular differentiation, neuronal function, and cell apoptosis . The exact effects can vary depending on the specific cellular context and the concentration of the compound.
Safety and Hazards
Future Directions
While specific future directions for 5-Phenylpyrimidin-2-amine were not found, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This could potentially include the development of new peptide-drug conjugate modalities .
properties
IUPAC Name |
5-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGOFGJNWGAPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60492447 | |
| Record name | 5-Phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60492447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpyrimidin-2-amine | |
CAS RN |
31408-23-8 | |
| Record name | 5-Phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60492447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylpyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



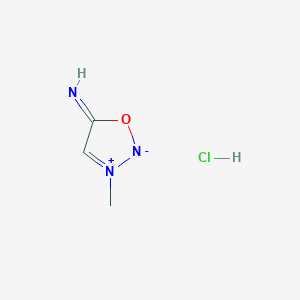
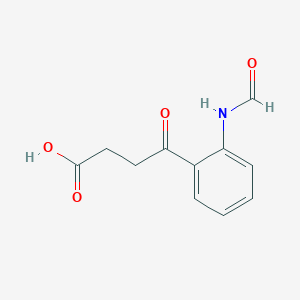
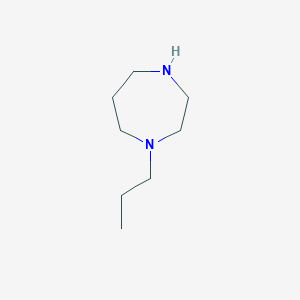

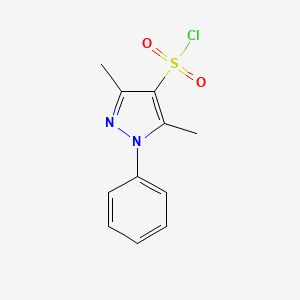

![6,8-dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1337559.png)
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B1337565.png)
